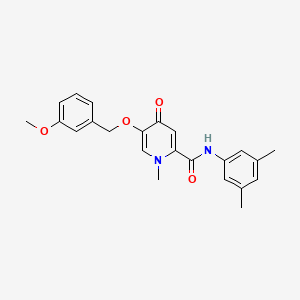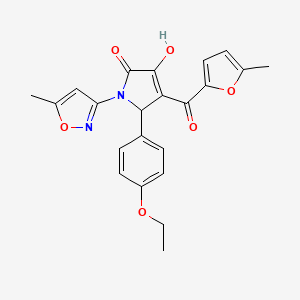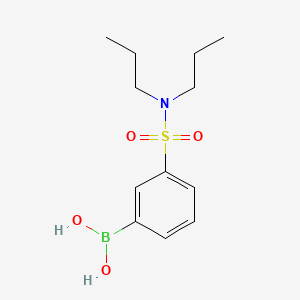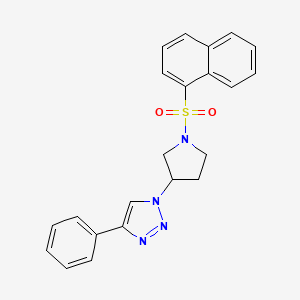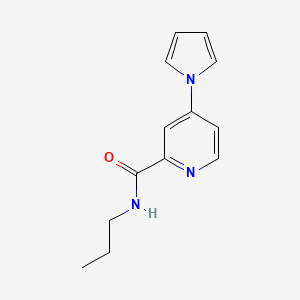
N-propyl-4-(1H-pyrrol-1-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is a chemical compound that is not widely documented in the literature. However, it appears to be related to a class of compounds known as pyrroles12. Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been synthesized from commercially available 2-pyridinecarboxylic acid1. However, the specific synthesis process for “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” is not explicitly mentioned in the literature. However, related compounds such as 4-(1H-Pyrrol-1-yl)benzonitrile have been characterized using techniques like 1H NMR, 13C NMR, and HRMS1.Chemical Reactions Analysis
The specific chemical reactions involving “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” are not documented in the literature. However, related compounds have been used in various chemical reactions. For example, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” are not readily available in the literature. However, related compounds such as 4-(1H-Pyrrol-1-yl)benzonitrile have been characterized using techniques like 1H NMR, 13C NMR, and HRMS1.Applications De Recherche Scientifique
Medicinal Chemistry Applications
Protection Against Cellular Damage : Picolinamide derivatives have been investigated for their protective effects against cellular damage. For instance, picolinamide was identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (Yamamoto & Okamoto, 1980).
Anticancer Activity : Recent studies have highlighted the synthesis of Pt(II) pyridinium amidate complexes with derivatives of picolinamide, demonstrating cytotoxic activity against various cancer cell lines, suggesting potential applications in anticancer therapies (Muller et al., 2016).
Organic Synthesis and Catalysis
Facilitating Organic Syntheses : The utility of picolinamide in organic synthesis, particularly in facilitating the intramolecular amination of C-H bonds, has been demonstrated. This has enabled efficient syntheses of various nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and indolines, under palladium catalysis (He et al., 2012).
Catalyst Design and Application : Picolinamide has also served as a ligand in catalyst design, contributing to the development of complexes for water oxidation and NAD+/NADH transformations. These reactions are crucial for applications in renewable energy and biochemical synthesis (Bucci et al., 2017).
Miscellaneous Applications
Antimicrobial and DNA Interaction Studies : Derivatives of picolinic acid, closely related to picolinamide, have been characterized for their antimicrobial activities and interactions with DNA. These studies are fundamental in the development of new therapeutic agents and the understanding of molecular interactions (Tamer et al., 2018).
Exploring Molecular Interactions : The amide rotational barriers in picolinamide and nicotinamide have been investigated through NMR and ab initio studies. Understanding these barriers is critical for the design of molecules with desired biological activities and physicochemical properties (Olsen et al., 2003).
Safety And Hazards
Orientations Futures
The future directions for the study of “N-propyl-4-(1H-pyrrol-1-yl)picolinamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as organic electronics, electrochemical energy storage, photovoltaics, sensing, and light-emitting devices4. Further research could also explore their potential biological activities and mechanisms of action3.
Propriétés
IUPAC Name |
N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFQXLCVVOWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4-(1H-pyrrol-1-yl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2847058.png)
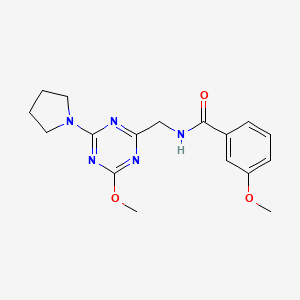
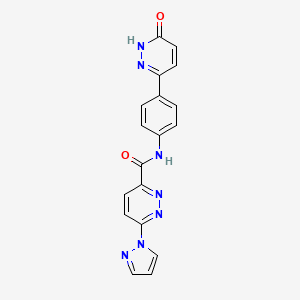
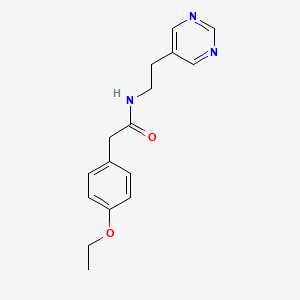

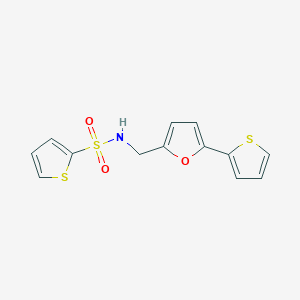
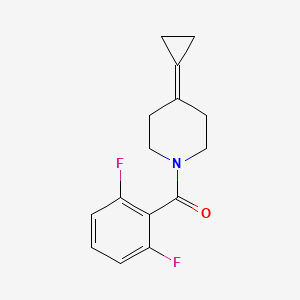
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)
